molecular formula C23H23I2P B13141113 (E)-(5-Iodopent-4-en-1-yl)triphenylphosphonium iodide

(E)-(5-Iodopent-4-en-1-yl)triphenylphosphonium iodide

Cat. No.: B13141113
M. Wt: 584.2 g/mol
InChI Key: UXGQHCZOZATBIL-YLFUTEQJSA-M
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Description

(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is an organophosphorus compound that features a triphenylphosphonium group attached to a 5-iodopent-4-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized as follows:

    Starting Materials: Triphenylphosphine and 5-iodopent-4-en-1-yl bromide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A solvent like acetonitrile or dichloromethane is used.

    Procedure: Triphenylphosphine is dissolved in the solvent, and the alkyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and automated systems are often used to control the addition of reagents and maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced.

    Addition Reactions: The double bond in the pentenyl chain can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium thiolate, sodium azide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Addition Reactions: Reagents like bromine or hydrogen chloride can be used for addition reactions across the double bond.

Major Products

    Substitution Reactions: Products include various substituted phosphonium salts.

    Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonium compound.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.

    Medicine: Explored for its potential in drug delivery systems, where the phosphonium group can facilitate the transport of therapeutic agents across cell membranes.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide involves its interaction with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, targeting mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects, which may include disrupting mitochondrial function or delivering therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(5-Bromopent-4-en-1-yl)triphenylphosphonium bromide
  • (E)-(5-Chloropent-4-en-1-yl)triphenylphosphonium chloride
  • (E)-(5-Fluoropent-4-en-1-yl)triphenylphosphonium fluoride

Uniqueness

(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is unique due to the presence of the iodide group, which can be more reactive in substitution reactions compared to bromide or chloride analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C23H23I2P

Molecular Weight

584.2 g/mol

IUPAC Name

[(E)-5-iodopent-4-enyl]-triphenylphosphanium;iodide

InChI

InChI=1S/C23H23IP.HI/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-11,13-19H,4,12,20H2;1H/q+1;/p-1/b19-11+;

InChI Key

UXGQHCZOZATBIL-YLFUTEQJSA-M

Isomeric SMILES

C1=CC=C(C=C1)[P+](CCC/C=C/I)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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